molecular formula C10H11FN2O B13057938 3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile

3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile

Cat. No.: B13057938
M. Wt: 194.21 g/mol
InChI Key: GEQICAYMNZUKER-UHFFFAOYSA-N
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Description

3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-fluoro-4-chlorophenyl)propanenitrile
  • 3-Amino-3-(2-fluoro-4-bromophenyl)propanenitrile
  • 3-Amino-3-(2-fluoro-4-iodophenyl)propanenitrile

Uniqueness

3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

GEQICAYMNZUKER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CC#N)N)F

Origin of Product

United States

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